Enantiomeric Purity (R vs S) and Its Impact on CCR5 Binding Affinity
In a series of chiral α‑substituted benzylamines screened as CCR5 antagonists, the (R) enantiomer of the core scaffold exhibited a 15‑fold higher binding affinity than the corresponding (S) enantiomer, with Ki values of 28 nM and 420 nM respectively [1]. The target compound, (R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine, contains the identical (R) benzylamine pharmacophore and is therefore expected to confer similar stereochemical preference when elaborated into final antagonists. The racemic mixture would, by extension, display approximately 2‑fold lower potency due to dilution by the weakly active (S) form [1][2].
| Evidence Dimension | CCR5 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 28 nM (predicted for (R) scaffold based on analog data) |
| Comparator Or Baseline | (S) enantiomer of the same scaffold: Ki = 420 nM; Racemate: estimated Ki ≈ 50 nM |
| Quantified Difference | 15‑fold (R vs S); ~2‑fold (R vs racemate) |
| Conditions | Radioligand displacement assay using [¹²⁵I]-MIP‑1α on CCR5‑expressing CHO cell membranes |
Why This Matters
Procurement of the enantiopure (R) form ensures maximal target engagement and avoids the potency loss and potential off‑target effects introduced by the (S) impurity, which is critical for reproducible SAR studies and candidate nomination.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
- [2] Tagat JR, McCombie SW, Steensma RW, et al. Piperazine‑based CCR5 antagonists: discovery of a potent, orally bioavailable series. Bioorg Med Chem Lett. 2004;14(8):2031‑2034. (Example of enantiomer‑dependent CCR5 binding.) View Source
